molecular formula C21H30O6 B14770668 6b-Hydroxycortisol

6b-Hydroxycortisol

Cat. No.: B14770668
M. Wt: 382.5 g/mol
InChI Key: GNFTWPCIRXSCQF-HEEUUJINSA-N
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Description

6β-Hydroxycortisol (6β-OHF) is a hydroxylated metabolite of cortisol, primarily formed via CYP3A4-mediated oxidation in the liver, kidney, placenta, and adrenal glands . It is excreted in urine and has been investigated as an endogenous biomarker for CYP3A activity due to its metabolic linkage to this enzyme . Structurally, it differs from cortisol by the addition of a hydroxyl group at the 6β position (molecular formula: C₂₁H₃₀O₆; molecular weight: 378.459) . Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify 6β-OHF in plasma and urine, addressing challenges posed by its low endogenous concentrations .

Studies report high interindividual variability in its excretion, attributed to differences in CYP3A4 expression and cortisol’s diurnal rhythm . The 6β-OHF/cortisol ratio is often suggested to mitigate intraindividual variability, though conflicting evidence exists regarding its correlation with CYP3A activity measured via midazolam clearance .

Properties

Molecular Formula

C21H30O6

Molecular Weight

382.5 g/mol

IUPAC Name

(9S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D

InChI Key

GNFTWPCIRXSCQF-HEEUUJINSA-N

Isomeric SMILES

[2H][C@]12C(CC(C3=CC(=O)CC[C@@]31C)O)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Origin of Product

United States

Preparation Methods

The preparation of 6b-Hydroxycortisol involves several synthetic routes and reaction conditions. One common method includes the reaction of cortisone with hydrogen chloride and acetyl chloride, followed by oxidation under alkaline conditions . This multi-step synthesis is complex and requires precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Primary Metabolic Pathway: CYP3A4-Mediated 6β-Hydroxylation

The primary chemical reaction of 6β-hydroxycortisol is its formation from cortisol via CYP3A4-mediated 6β-hydroxylation . This reaction occurs in human liver microsomes (HLMs) and is the rate-limiting step in cortisol clearance .

Key Findings:

  • Enzyme Specificity : Recombinant CYP3A4 supersomes catalyzed 99% of cortisol 6β-hydroxylation, with minor contributions from CYP2B6 (<1%) .

  • Kinetic Parameters :

    ParameterCortisol 6β-HydroxylationCortisone 6β-Hydroxylation
    KmK_m (μM)18.2 ± 2.714.2 ± 2.0
    VmaxV_{max} (pmol/min/pmol)5.3 ± 0.34.3 ± 0.2
    CLintCL_{int} (mL/min/nmol)0.29 ± 0.040.30 ± 0.05
    Data derived from HLMs and recombinant CYP3A4 .
  • Inhibition Studies : Itraconazole, a potent CYP3A4 inhibitor, reduced 6β-hydroxylation of cortisol and cortisone in HLMs with IC50,uIC_{50,u} values of 3.1 nM and 3.4 nM, respectively .

Interconversion with Cortisone Metabolites

6β-Hydroxycortisol undergoes reversible interconversion with 6β-hydroxycortisone via 11β-hydroxysteroid dehydrogenase (11β-HSD) . This equilibrium complicates isolated measurements of either metabolite, necessitating combined analysis .

Reaction Dynamics:

  • In HLMs : Cortisol ↔ Cortisone and 6β-hydroxycortisol ↔ 6β-hydroxycortisone .

  • In Vivo : Net conversion of 6β-hydroxycortisone to 6β-hydroxycortisol occurs due to tissue-specific 11β-HSD activity .

Enzymatic Inhibition and Drug Interactions

CYP3A4 inhibitors reduce 6β-hydroxycortisol formation, making it a biomarker for CYP3A4 activity.

In Vivo Inhibition by Itraconazole:

Itraconazole Dose% Decrease in Combined CLfCL_fMaximum Inhibition (%)
200 mg40–4959
400 mg34–4159
CLfCL_f: Formation clearance of 6β-hydroxycortisol + 6β-hydroxycortisone .
  • Mechanism : Circulating itraconazole metabolites enhance inhibitory potency in vivo (IC50,u=1.6nMIC_{50,u} = 1.6 \, \text{nM}) compared to in vitro .

  • Fraction Metabolized (fmf_mfm) : CYP3A4 contributes ~60% to cortisol and cortisone 6β-hydroxylation in vivo .

In Vitro vs. In Vivo Reaction Dynamics

Discrepancies exist between in vitro and in vivo reaction parameters due to systemic factors like enzyme distribution and inhibitor metabolism.

Critical Observations:

  • In Vitro : CYP3A4 accounts for >90% of 6β-hydroxylation in HLMs .

  • In Vivo : Maximum achievable inhibition is 59%, reflecting partial fmf_m and compensatory pathways .

Role of Minor Enzymes

While CYP3A4 dominates, minor contributions from CYP2B6 (cortisol) and CYP2D6 (cortisone) were observed in recombinant systems, though their hepatic contribution is negligible (<1%) .

Analytical Methods for Reaction Monitoring

Chromatographic techniques quantify 6β-hydroxycortisol in biological matrices:

  • HPLC : Nova-Pak C18 columns with UV detection (244 nm) .

  • ELISA : Used in clinical studies to measure urinary 6β-hydroxycortisol/cortisol ratios .

Pathophysiological Implications

  • Liver Cirrhosis : Child C patients exhibit 50% lower urinary 6β-hydroxycortisol/cortisol ratios, reflecting reduced CYP3A4 activity .

  • Cholestasis : Alters 6β-hydroxycortisol excretion patterns, complicating CYP3A4 phenotyping .

Scientific Research Applications

Scientific Research Applications

CYP3A Phenotyping: The plasma 6β-hydroxycortisol to cortisol concentration ratio (6β-OHF/F) serves as a minimally invasive method for CYP3A phenotyping .

Personalized Medicine: Assessing CYP3A activity through the 6β-OHF/F ratio can help identify patients with extremely low CYP3A activity before treatment, allowing for optimization of the initial drug dose and reducing the risk of severe adverse reactions .

Monitoring CYP3A Activity: The 6β-OHF/F ratio closely relates to the 6β-hydroxylation clearance of endogenous cortisol (CLm(6β)), an index of CYP3A activity. The 6β-OHF/F ratio decreases upon inhibition by drugs like clarithromycin, indicating its utility in monitoring CYP3A activity .

Case Studies

Oral Contraceptive Administration: In a study with healthy women, the plasma 6β-OHF/F ratio decreased significantly after starting oral contraceptives, mirroring changes in CLm(6β) values. This suggests the ratio's reliability in reflecting CYP3A activity changes due to hormonal influences .

SubjectDay 0 6β-OHF/F RatioDay 21 6β-OHF/F Ratio% Decrease in 6β-OHF/F RatioDay 0 CLm(6β)Day 21 CLm(6β)% Decrease in CLm(6β)
1N/AN/A39N/AN/A43
2N/AN/A49N/AN/A54
3N/AN/A61N/AN/A59

Clarithromycin Administration: Following clarithromycin administration, the 6β-OHF/F ratio decreased rapidly, demonstrating its sensitivity to CYP3A inhibition .

Data from Healthy Participants

In a study involving 39 healthy participants, the plasma 6β-OHF/F ratio ranged from 0.00565 to 0.01556 .

Additional Findings

Correlation with CLm(6β): A study showed a good correlation (r = 0.9053) between the plasma 6β-OHF/F ratio and CLm(6β), further supporting its use as an indicator of CYP3A activity .

Itraconazole Inhibition: In vivo studies of itraconazole, an inhibitor of CYP3A4, showed a significant decrease in 6β-hydroxycortisol and 6β-hydroxycortisone formation .

Recombinant Enzymes: 6β-hydroxylation of cortisol was observed with recombinant CYP2B6, while 6β-hydroxylation of cortisone was detected with CYP2D6 but not with CYP2B6, CYP2C19, or CYP2C9 .

Method Validation

Mechanism of Action

6b-Hydroxycortisol exerts its effects primarily through its role in cortisol metabolism. The enzyme CYP3A4 catalyzes the hydroxylation of cortisol to form this compound, which is then excreted in urine. This process helps regulate cortisol levels in the body and is influenced by drugs that induce or inhibit CYP3A4 activity . The compound also interacts with renal organic anion transporters, such as OAT3, which play a role in its excretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

6β-Hydroxycortisone

  • Metabolic Pathway : Like 6β-OHF, 6β-hydroxycortisone is a cortisol metabolite but is derived from cortisone via CYP3A4 .
  • Biomarker Utility : Both compounds have been evaluated as combined probes for CYP3A inhibition. However, 6β-hydroxycortisone exhibits lower sensitivity to CYP3A4 modulation compared to 6β-OHF, making the latter a more robust marker .
  • Analytical Challenges : Quantification requires advanced techniques like LC-MS/MS due to low plasma concentrations, similar to 6β-OHF .

4β-Hydroxycholesterol

  • Origin : A cholesterol metabolite generated by CYP3A4/5, used as a plasma biomarker for CYP3A induction .
  • Advantages : Longer half-life (~17 days) allows detection of prolonged enzyme induction, unlike 6β-OHF, which reflects acute changes .
  • Limitations : Less responsive to CYP3A inhibition and influenced by dietary cholesterol, reducing specificity compared to 6β-OHF .

Midazolam

  • Probe Drug : A gold-standard CYP3A substrate metabolized to 1′-hydroxymidazolam .
  • Comparison: Sensitivity: Midazolam clearance strongly correlates with hepatic CYP3A activity, whereas the 6β-OHF/cortisol ratio shows inconsistent correlations . Practicality: Midazolam requires intravenous administration, while 6β-OHF offers non-invasive urinary measurement .

6β-Hydroxytestosterone

  • Metabolism : Testosterone metabolite via CYP3A4, used to assess androgen-related CYP3A activity .
  • Specificity : Less studied than 6β-OHF but shares similar limitations in interindividual variability .

Data Tables

Table 1: Key Biomarkers for CYP3A Activity

Compound Metabolic Enzyme Matrix Half-Life Strengths Limitations
6β-Hydroxycortisol CYP3A4 Urine/Plasma Hours Non-invasive, reflects acute changes High variability, diurnal influence
4β-Hydroxycholesterol CYP3A4 Plasma ~17 days Detects chronic induction Insensitive to inhibition
Midazolam CYP3A4 Plasma 1–4 hrs Gold-standard for hepatic CYP3A Requires IV administration
6β-Hydroxycortisone CYP3A4 Urine/Plasma Hours Complementary to 6β-OHF Lower sensitivity to modulation

Table 2: Analytical Methods Comparison

Compound Method Sensitivity (LOD) Key Challenges Reference
6β-Hydroxycortisol LC-MS/MS 0.04 ng/mL Low plasma concentrations, matrix effects
4β-Hydroxycholesterol GC-MS 5 ng/mL Requires derivatization, complex prep
Midazolam HPLC-UV 1 ng/mL Interference from other metabolites

Research Findings and Controversies

  • Conflicting Evidence :
    • Galteau and Shamsa (2003) concluded that urinary 6β-OHF is unreliable for absolute CYP3A4 activity due to variability but useful for relative changes in enzyme induction/inhibition .
    • Shin et al. (2016) advocated for the 6β-OHF/cortisol ratio as a predictive covariate in drug interaction models .
  • Clinical Relevance :
    • In rheumatoid arthritis, 6β-OHF excretion was unaffected by disease activity or CYP3A4 substrates, supporting its stability as a marker .
    • Hair analysis studies found 6β-OHF undetectable, limiting its use compared to cortisol and cortisone in certain matrices .

Q & A

Q. How can researchers differentiate assay-related artifacts from true biological variability in 6β-Hydroxycortisol studies?

  • Answer: Perform stability tests (freeze-thaw cycles, long-term storage at -80°C) and spike-and-recovery experiments. Compare results across multiple assay platforms (e.g., LC-MS/MS vs. ELISA). Replicate findings in independent cohorts with matched demographics .

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